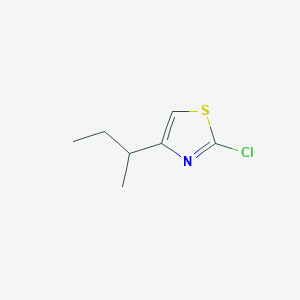![molecular formula C11H19NO3 B6619522 tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1165450-68-9](/img/structure/B6619522.png)
tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known as tert-butyl hydroxymercuri-3-carboxylate, is a mercuric compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. The compound has a variety of applications in scientific research, including synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Tert-butyl hydroxymercuri-3-carboxylate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a strong oxidizing agent and can be used to oxidize alcohols and other organic compounds. It is also used in biochemistry and physiology to study the effects of mercury on various biological systems. Additionally, it can be used to synthesize compounds that are used in pharmaceuticals, agrochemicals, and other industrial applications.
Mecanismo De Acción
Tert-butyl hydroxymercuri-3-carboxylate acts as an oxidizing agent, which means it can react with other compounds to form new compounds. In biological systems, it can react with proteins, enzymes, and other biomolecules to form mercuric complexes. These complexes can then interact with other molecules in the cell, resulting in changes in the cell's physiology.
Biochemical and Physiological Effects
Tert-butyl hydroxymercuri-3-carboxylate is toxic to many organisms, including humans. In humans, it can cause damage to the nervous system, kidneys, and other organs. It can also interfere with the normal functioning of enzymes and other proteins, leading to changes in metabolism and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl hydroxymercuri-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and organic solvents. Additionally, it is a strong oxidizing agent, which makes it useful for synthesizing new compounds. However, it is also highly toxic, so it must be handled with care and appropriate safety measures must be taken when using it in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate hydroxymercuri-3-carboxylate in scientific research. It could be used to study the effects of mercury on various biological systems, as well as to develop new compounds for use in pharmaceuticals, agrochemicals, and other industrial applications. Additionally, it could be used to develop new methods for synthesizing compounds, as well as to study the mechanism of action of other mercuric compounds. Finally, it could be used to study the toxicity of mercury and other heavy metals, and to develop methods for mitigating their effects on human health.
Métodos De Síntesis
Tert-butyl hydroxymercuri-3-carboxylate can be synthesized from tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate mercuric chloride and sodium hydroxide in aqueous solution. The reaction is conducted at room temperature and yields a white precipitate. The reaction can be described as follows:
HgCl2 (CH3)3 + NaOH --> Hg(OH)CH3(CH3)3 + NaCl
Propiedades
IUPAC Name |
tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)


